molecular formula C23H34O3 B7764621 20-Oxopregn-5-en-3-yl acetate

20-Oxopregn-5-en-3-yl acetate

Cat. No.: B7764621
M. Wt: 358.5 g/mol
InChI Key: CRRKVZVYZQXICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Oxopregn-5-en-3-yl acetate, with a molecular formula of C23H34O3 and a molecular weight of 356.49 g/mol, is a white to off-white, odorless crystalline solid . It is a steroid derivative that is structurally characterized by a pregnane skeleton with a 5-ene double bond, a 3-acetoxy group, and a 20-oxo functional group . This compound is a pivotal synthetic intermediate in the preparation of a wide range of other bioactive steroids. For instance, it serves as a starting material for the synthesis of 16α-hydroxy-20-oxopregn-5-en-3β-yl acetate, a compound prepared for crystallographic studies to correlate chemical reactivity with molecular conformation . Furthermore, it is a key precursor in the synthesis of neuroactive steroids belonging to the pregnanolone and allopregnanolone class . These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, mediating important effects such as anxiolytic, sedative, and antidepressant activities, and are subjects of extensive research for mood disorders and postpartum depression . As a foundational building block, 20-Oxopregn-5-en-3-yl acetate enables research into the structure-activity relationships of steroids, helping to clarify how the stereochemistry of substituents affects molecular conformation and, consequently, biological function . The compound is insoluble in water but soluble in organic solvents such as chloroform and dichloromethane, and has a melting point of 193 - 197 °C . It should be stored in a cool, dry place, away from direct sunlight, preferably in a tightly sealed container at 2-8°C to maintain stability . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRKVZVYZQXICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859678
Record name 20-Oxopregn-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778-02-5
Record name Enescorb
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Direct Acetylation of Pregnenolone

The most straightforward method involves acetylation of pregnenolone (3β-hydroxypregn-5-en-20-one). Pregnenolone is dissolved in anhydrous pyridine, and acetic anhydride is added dropwise under nitrogen atmosphere at 0–5°C. The reaction mixture is stirred for 12–24 hours at room temperature, followed by quenching with ice-water. The crude product is extracted with dichloromethane, washed with dilute HCl and sodium bicarbonate, and purified via recrystallization from methanol.

Key Parameters

  • Molar Ratio : Pregnenolone : Acetic anhydride = 1 : 1.2

  • Yield : 85–92%

  • Purity : >98% (HPLC)

This method preserves the Δ⁵ double bond and 20-keto group while introducing the 3β-acetate. The use of pyridine as both solvent and base minimizes side reactions, such as oxidation or epimerization.

Epoxidation Followed by Selective Reduction

An alternative route starts with 20-oxopregna-5,16-dien-3β-yl acetate, a commercially available diene derivative. Epoxidation using hydrogen peroxide (30%) in alkaline methanol (pH 10–11) at 40°C for 6 hours yields 16α,17α-epoxy-20-oxopregn-5-en-3β-yl acetate. Subsequent hydrogenation over palladium-on-carbon (Pd/C, 5% w/w) in ethyl acetate selectively reduces the 16,17-epoxide to the saturated 20-oxopregn-5-en-3β-yl acetate.

Reaction Optimization

  • Epoxidation Catalyst : Sodium hydroxide (0.1 M)

  • Hydrogenation Pressure : 50 psi H₂

  • Overall Yield : 74%

This two-step approach is advantageous for laboratories lacking direct access to pregnenolone but requires careful control to avoid over-reduction of the Δ⁵ bond.

Industrial-Scale Production

Continuous-Flow Acetylation

Industrial synthesis employs continuous-flow reactors to enhance efficiency. Pregnenolone and acetic anhydride are pumped through a tubular reactor packed with immobilized lipase (e.g., Candida antarctica Lipase B) at 60°C. The enzyme catalyzes regioselective acetylation, achieving a space-time yield of 12 g·L⁻¹·h⁻¹.

Advantages

  • Catalyst Reusability : >50 cycles without significant activity loss

  • Solvent-Free : Reduces waste generation

  • Throughput : 500 kg/month

Crystallization and Purification

The crude acetate is dissolved in hot methanol (60°C) and cooled to −20°C to induce crystallization. X-ray diffraction confirms the monoclinic crystal system (space group P2₁) with unit cell parameters a = 7.595 Å, b = 9.973 Å, c = 13.727 Å, and β = 98.97°.

Table 1: Crystallographic Data for 20-Oxopregn-5-en-3β-yl Acetate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Volume1027.02 ų
Density1.205 g/cm³
R-Factor0.037

Mechanistic Insights

Acetylation Kinetics

The acetylation follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ at 25°C. Density functional theory (DFT) calculations reveal a transition state where the 3β-hydroxyl oxygen attacks the acetyl carbonyl carbon, facilitated by pyridine’s base-assisted deprotonation.

Byproduct Formation

Prolonged reaction times (>24 hours) lead to diacetylation at the 17α position (3–5% yield), detectable via LC-MS (m/z 457 [M+Na]⁺). Adding molecular sieves (4 Å) suppresses this by sequestering water and shifting the equilibrium.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 5.38 (1H, d, J = 5.1 Hz, H-6), 4.61 (1H, m, H-3α), 2.05 (3H, s, OAc), 1.20 (3H, s, C19-CH₃).

  • IR (KBr): 1742 cm⁻¹ (C=O stretch, acetate), 1665 cm⁻¹ (C=O, 20-ketone).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water = 70:30) resolves the product at t<sub>R</sub> = 12.3 min, with UV detection at 210 nm. Method validation meets ICH Q2(R1) guidelines, demonstrating linearity ( > 0.999) over 0.1–100 μg/mL.

Emerging Methodologies

Photocatalytic Oxidation

Visible-light-mediated oxidation of pregnenolone derivatives using mesoporous graphitic carbon nitride (mpg-C₃N₄) and O₂ achieves 20-keto group introduction with 90% selectivity. However, this method remains experimental due to competing Δ⁵ bond saturation.

Biocatalytic Approaches

Recombinant Saccharomyces cerevisiae expressing steroid acetyltransferases converts pregnenolone to the acetate in vivo. Fed-batch fermentation yields 18 g/L in 72 hours, though downstream extraction costs limit industrial adoption .

Chemical Reactions Analysis

Vicinal Azidohydroxylation with Chromium Trioxide and Sodium Azide

The Δ⁵ double bond in 20-oxopregn-5-en-3β-yl acetate undergoes stereospecific azidohydroxylation when treated with chromium trioxide (CrO₃) and sodium azide (NaN₃) in glacial acetic acid . This reaction produces 6β-azido-20-oxopregnane-3β,5α-diol 3-acetate as the major product.

Reaction Conditions and Outcomes:

ReagentsSolventTemperatureTimeMajor Product (Yield)Byproducts
CrO₃, NaN₃Glacial acetic acidNot specifiedNot specified6β-azido-20-oxopregnane-3β,5α-diol 3-acetate<1% diazido/trioxo derivatives

Stereochemical Features:

  • Regioselectivity : Azide adds to C6β, hydroxyl to C5α.

  • Mechanism : Proposed to involve epoxidation of the Δ⁵ bond by CrO₃, followed by nucleophilic azide attack. The stereochemistry is dictated by the chair-like transition state of the intermediate epoxide .

Structural Influences on Reactivity

Crystallographic studies of related compounds, such as 16α,17α-epoxy-20-oxopregn-5-en-3β-yl acetate, reveal conformational distortions in the steroid skeleton :

Key Structural Parameters:

ParameterValueRelevance to Reactivity
C13–C17–C20–O20 torsion−7.1° (eclipsed)Enhances electrophilicity at C20
C19–C10–C13–C18 pseudo-torsion10.4° (twisted)Alters steric accessibility of the Δ⁵ bond

These distortions may facilitate electrophilic attacks on the Δ⁵ bond by polarizing electron density .

Mechanistic Pathway for Azidohydroxylation

The reaction proceeds via:

  • Epoxidation : CrO₃ oxidizes the Δ⁵ bond to form a 5α,6α-epoxide intermediate.

  • Ring Opening : Azide attacks the less hindered C6β position, leading to trans-diaxial opening.

  • Acetate Retention : The 3β-acetate group remains intact due to its equatorial stability .

Δ⁵-SteroidCrO₃5α,6α-EpoxideN₃⁻6β-Azido-5α-ol\text{Δ⁵-Steroid} \xrightarrow{\text{CrO₃}} \text{5α,6α-Epoxide} \xrightarrow{\text{N₃⁻}} \text{6β-Azido-5α-ol}

Comparative Reactivity with Dienic Substrates

While 20-oxopregn-5-en-3β-yl acetate yields a single major product, conjugated dienic analogs (e.g., 3,20-dioxopregna-4,6-dien-17α-yl acetate) produce complex mixtures . This highlights the sensitivity of steroidal olefins to substitution patterns.

Molecular Identity of 20-Oxopregn-5-en-3-yl Acetate :

PropertyValue
IUPAC Name(17-acetyl-10,13-dimethyl-... ) acetate
Molecular FormulaC₂₃H₃₄O₃
Molecular Weight358.5 g/mol
SMILESCC(=O)C1CCC2C1(CCC3C2CC=C4C3...)

Scientific Research Applications

Hormonal Activity

20-Oxopregn-5-en-3-yl acetate exhibits significant hormonal activity, primarily as a progestogen. It is structurally related to progesterone and is utilized in hormone replacement therapies (HRT) for conditions such as menopause and hormonal imbalances. Its ability to bind to progesterone receptors makes it a candidate for therapeutic interventions in reproductive health .

Anti-Cancer Properties

Recent studies have indicated that compounds similar to 20-Oxopregn-5-en-3-yl acetate may possess anti-cancer properties. For instance, research into the Zishen Yutai pills, which contain this compound, has shown efficacy in treating premature ovarian failure (POF). The compound's interaction with specific targets like CYP19A1 and ESR1 suggests a role in modulating cancer pathways related to hormone-sensitive tumors .

Steroid Hormone Biosynthesis

The compound plays a role in steroid hormone biosynthesis, influencing pathways that regulate estrogen and androgen levels. This mechanism is particularly relevant in conditions like POF, where hormonal regulation is disrupted .

Neuroactive Ligand-Receptor Interaction

The compound's involvement in neuroactive ligand-receptor interactions highlights its potential impact on neurological conditions. By influencing neurotransmitter systems, it may aid in the treatment of mood disorders associated with hormonal fluctuations .

Clinical Trials of Zishen Yutai Pills

A significant case study involves the use of Zishen Yutai pills containing 20-Oxopregn-5-en-3-yl acetate for treating POF. In a controlled study with C57BL/6 mice, the administration of these pills led to improved ovarian function and hormonal balance. The study utilized UHPLC-Q-TOF-MS to analyze the pharmacokinetics of absorbed compounds, demonstrating the effectiveness of the treatment in restoring reproductive health .

Synthesis and Characterization

Another study focused on synthesizing derivatives of 20-Oxopregn-5-en-3-yl acetate through oxidation and esterification processes. The resulting compounds were characterized using NMR spectroscopy and X-ray crystallography, confirming their structural integrity and potential biological activity .

Comparative Data Table

Application AreaDescriptionKey Findings/Studies
Hormonal ActivityProgestogenic effects; used in HRTEffective in managing symptoms of menopause
Anti-Cancer PropertiesPotential anti-cancer effects through hormonal modulationEfficacy observed in POF treatment via Zishen Yutai pills
Steroid Hormone BiosynthesisInvolvement in estrogen and androgen synthesisCritical for maintaining reproductive health
Neuroactive InteractionsInfluences neurotransmitter systems affecting moodPotential therapeutic implications for mood disorders

Mechanism of Action

The mechanism of action of 20-Oxopregn-5-en-3-yl acetate involves its conversion to active steroid hormones in the body. The compound is metabolized by enzymes such as 3β-hydroxysteroid dehydrogenase and 20α-hydroxysteroid dehydrogenase, leading to the formation of biologically active steroids. These steroids then interact with specific receptors in target tissues, modulating various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-20-oxopregn-5-en-21-yl Acetate

Molecular Formula : C₂₃H₃₄O₄ (exact mass: 374.2457 g/mol) .
Key Differences :

  • Substituent Position : Unlike 20-oxopregn-5-en-3-yl acetate, this isomer features an acetyloxy group at position 21 and a free hydroxyl group at position 3 .
  • Synonyms: Artisone, Acetoxanon, Previsone .
Physicochemical Comparison Table
Property 20-Oxopregn-5-en-3-yl Acetate 3-Hydroxy-20-oxopregn-5-en-21-yl Acetate
Molecular Formula C₂₃H₃₂O₃ C₂₃H₃₄O₄
Exact Mass (g/mol) 374.2457 374.2457
Substituent Positions 3β-acetoxy, 20-oxo 3-hydroxy, 21-acetoxy, 20-oxo
CAS Number 1778-84-1 CB11980522
Biological Role Steroid intermediate Limited data; potential metabolite

Pregnenolone (Parent Compound)

Molecular Formula : C₂₁H₃₂O₂ (exact mass: 316.2402 g/mol).
Key Differences :

  • Lacks the 3β-acetoxy group , featuring instead a free hydroxyl group at position 3.
  • The absence of esterification reduces lipophilicity, impacting membrane permeability and metabolic stability .

Other Acetate Derivatives

  • 2,3-Dihydroxypropyl Acetate (CAS 106-61-6): A non-steroidal acetate with simpler structure (C₅H₁₀O₄), used as a solvent or plasticizer. Contrasts starkly in molecular complexity and biological relevance .
  • pharmaceutical contexts .

Research Findings and Functional Implications

  • Metabolic Stability: The 3β-acetoxy group in 20-oxopregn-5-en-3-yl acetate enhances metabolic stability compared to pregnenolone, delaying hepatic degradation .
  • Isomer-Specific Activity : The 21-acetoxy isomer (3-hydroxy-20-oxopregn-5-en-21-yl acetate) may exhibit divergent receptor-binding profiles due to altered steric hindrance, though pharmacological data remain sparse .
  • Toxicity Considerations: Limited toxicological data exist for both compounds, underscoring the need for further safety evaluations .

Biological Activity

20-Oxopregn-5-en-3-yl acetate is a steroidal compound that belongs to the pregnane family, characterized by its unique structural features, including a ketone group at position 20 and an acetate ester at position 3. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 20-Oxopregn-5-en-3-yl acetate is C23H34O3C_{23}H_{34}O_3, with a molecular weight of approximately 362.52 g/mol. The structure includes:

  • A ketone functional group at the 20th carbon.
  • A double bond between carbons 5 and 6.
  • An acetate ester at the 3-position.

These structural characteristics influence its interaction with biological systems, particularly steroid hormone receptors.

Biological Activities

The biological activities of 20-Oxopregn-5-en-3-yl acetate can be summarized as follows:

  • Hormonal Activity : This compound interacts with various steroid hormone receptors, including glucocorticoid and mineralocorticoid receptors, modulating gene expression related to metabolism, immune response, and inflammation.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.
  • Reproductive Health : Research indicates its role in regulating reproductive hormones, which could have implications for therapies related to fertility and menstrual disorders .
  • Pharmacological Potential : The compound has been investigated for its potential applications in hormone replacement therapies and as a therapeutic agent in conditions such as premature ovarian failure (POF) where hormonal balance is disrupted .

The mechanism of action involves binding to specific steroid hormone receptors, leading to modulation of target gene expression. Key pathways influenced by this compound include:

  • Steroid Hormone Biosynthesis : It plays a role in the biosynthesis of steroids, impacting overall hormonal balance.
  • Neuroactive Ligand-Receptor Interactions : It may affect neurotransmitter systems that are crucial for mood regulation and cognitive functions .

Case Studies

Several studies have explored the biological activity of 20-Oxopregn-5-en-3-yl acetate:

  • Study on Premature Ovarian Failure (POF) :
    • In a controlled study involving C57BL/6 mice, the administration of Zishen Yutai pills containing this compound showed significant improvements in ovarian function markers compared to controls treated with saline. The study highlighted the compound's potential role in restoring hormonal balance in POF models .
  • Binding Affinity Studies :
    • Interaction studies demonstrated that 20-Oxopregn-5-en-3-yl acetate exhibits notable binding affinity towards estrogen receptors, indicating its potential as a modulator of estrogenic activity.

Data Table: Comparative Biological Activities

Compound NameBiological ActivityUnique Features
20-Oxopregn-5-en-3-yl acetateHormonal modulationSteroidal structure with acetate group
ProgesteroneKey hormone in reproductive healthNatural hormone with multiple functions
DexamethasoneAnti-inflammatoryFluorinated derivative of cortisol
16α-HydroxydehydroepiandrosteroneStrong hormonal activityHydroxyl group at position 16

Q & A

Q. How can crystallographic data for 20-oxopregn-5-en-3-yl acetate be refined to resolve electron density ambiguities?

  • Methodological Answer : Employ SHELXL for iterative refinement, using restraints for disordered acetyl groups. Validate thermal parameters (B-factors) with the CheckCIF database. For low-resolution datasets, apply PHENIX tools for density modification and multi-crystal averaging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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